

# Iomeprol versus Iodixanol: a comparative safety profile

Author: BenchChem Technical Support Team. Date: December 2025



# Iomeprol vs. Iodixanol: A Comparative Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two commonly used iodinated contrast agents, **Iomeprol** and Iodixanol. The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

# **Executive Summary**

**lomeprol** is a low-osmolar, non-ionic monomeric contrast medium, while Iodixanol is an iso-osmolar, non-ionic dimeric contrast medium. The primary safety concern associated with iodinated contrast media is contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment. Clinical data, most notably from the ACTIVE trial, suggests a lower incidence of CIN with **lomeprol** compared to Iodixanol in high-risk patient populations. Other adverse events are generally mild and occur at low frequencies for both agents. While the general mechanisms of contrast-induced kidney injury are understood to involve oxidative stress, inflammation, and apoptosis, direct comparative studies on the differential effects of **lomeprol** and Iodixanol on specific signaling pathways are limited.

## **Data Presentation**



**Table 1: Physicochemical Properties** 

| Property                              | lomeprol                              | Iodixanol                    |  |
|---------------------------------------|---------------------------------------|------------------------------|--|
| Classification                        | Low-osmolar, non-ionic monomer        | Iso-osmolar, non-ionic dimer |  |
| Osmolality (mOsm/kg H <sub>2</sub> O) | ~460-726 (depending on concentration) | ~290 (iso-osmolar to blood)  |  |
| Viscosity (mPa⋅s at 37°C)             | Varies with concentration             | Varies with concentration    |  |

**Table 2: Comparative Clinical Safety Data - The ACTIVE** 

Trial[1][2][3]

| Parameter Parameter                                            | lomeprol-400 | lodixanol-320 | p-value |
|----------------------------------------------------------------|--------------|---------------|---------|
| Patient Population                                             | N = 76       | N = 72        |         |
| Baseline Serum<br>Creatinine (SCr),<br>mean ± SD (mg/dL)       | 1.7 ± 0.6    | 1.7 ± 0.7     | 0.87    |
| Contrast-Induced Nephropathy (CIN) Incidence                   |              |               |         |
| CIN Definition: ≥0.5<br>mg/dL increase in SCr<br>from baseline | 0% (0/76)    | 6.9% (5/72)   | 0.025   |
| Change in Renal<br>Function Markers                            |              |               |         |
| Mean change in SCr<br>from baseline, mean ±<br>SD (mg/dL)      | -0.04 ± 0.19 | 0.06 ± 0.27   | 0.017   |

## **Table 3: General Adverse Events**



| Study                      | Contrast Agent           | Adverse Event<br>Rate                                 | Most Common<br>Adverse Events |
|----------------------------|--------------------------|-------------------------------------------------------|-------------------------------|
| Romano L, et al. (2008)[1] | Iomeprol-400             | 1.1% (1/91)                                           | Not specified                 |
| lodixanol-320              | 4.3% (4/92)              | Not specified                                         |                               |
| An et al. (2019)[2]        | Iomeprol                 | 0.7% (ADRs), 0.05%<br>(Serious ADRs)                  | Skin and appendages disorders |
| Iodixanol                  | Not specified as highest | Highest frequency of<br>"urinary system<br>disorders" |                               |

# Experimental Protocols The ACTIVE Trial: A Key Comparative Study[1][2][3]

Objective: To compare the renal effects of **Iomeprol**-400 and Iodixanol-320 in patients with preexisting chronic kidney disease undergoing contrast-enhanced multidetector computed tomography (MDCT) of the liver.

Study Design: A prospective, multicenter, double-blind, randomized, parallel-group comparison.

Patient Population: 148 patients with moderate-to-severe chronic kidney disease, defined as serum creatinine (SCr) ≥1.5 mg/dL and/or calculated creatinine clearance (CrCl) <60 mL/min.

Randomization and Blinding: Patients were randomized to receive either **lomeprol**-400 or lodixanol-320. A third-party professional managed the preparation and dispensing of the contrast media to ensure blinding of patients, investigators, and study personnel.

### Contrast Administration:

- An equi-iodine dose of 40 gl was administered.
- Iomeprol-400 (400 mgl/mL) or Iodixanol-320 (320 mgl/mL) was warmed to 37°C.
- The contrast medium was injected intravenously at a rate of 4 mL/s using a power injector.



• The injection was followed by a 20 mL bolus of normal saline at the same rate.

Primary Endpoint: The primary endpoint was the incidence of contrast-induced nephropathy (CIN), defined as an absolute increase in SCr of ≥0.5 mg/dL from baseline within 48 to 72 hours post-administration.

Renal Function Assessment: SCr was measured at screening, baseline, and 48 to 72 hours after contrast administration.

# Mandatory Visualization Signaling Pathways in Contrast-Induced Acute Kidney Injury (CI-AKI)

While direct comparative studies on the differential signaling effects of **Iomeprol** and Iodixanol are scarce, the general pathophysiology of CI-AKI involves several key pathways. An in-vitro study on human endothelial cells showed that **Iomeprol**, unlike Iodixanol, completely inhibited the secretion of the vasoconstrictor endothelin-1 after 12 hours of exposure, suggesting a potential differential effect on vascular function[3]. The following diagram illustrates the generally accepted signaling pathways implicated in CI-AKI.





Click to download full resolution via product page

Caption: General signaling pathways in contrast-induced acute kidney injury.

## **Experimental Workflow for a Comparative Safety Trial**

The following diagram outlines a typical experimental workflow for a clinical trial comparing the safety of two contrast agents, based on the methodology of the ACTIVE trial.





### Click to download full resolution via product page

Caption: Workflow for a comparative contrast media safety trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Enhancement and safety of iomeprol-400 and iodixanol-320 in patients undergoing abdominal multidetector CT PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Influence of radiographic contrast media (Iodixanol and Iomeprol) on the endothelin-1 release from human arterial and venous endothelial cells cultured on an extracellular matrix PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [lomeprol versus Iodixanol: a comparative safety profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026738#iomeprol-versus-iodixanol-a-comparative-safety-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com